molecular formula C16H21ClN4O2S B5460176 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B5460176
M. Wt: 368.9 g/mol
InChI Key: HJJMBSQIGLKSOV-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, also known as CP 55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 exerts its effects by binding to the CB1 and CB2 receptors in the brain and other tissues. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 in lab experiments is its potent and selective activity at the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in certain types of cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940's effects, and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 is a complex process that involves several steps. The first step involves the synthesis of the pyrazole ring, which is then coupled with the piperazine ring to form the final compound. The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 is typically carried out using a combination of organic chemistry techniques, including chromatography and spectroscopy.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 55940 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in a variety of medical conditions. These include pain management, neuroprotection, and the treatment of various neurological disorders such as multiple sclerosis and epilepsy.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-12-4-5-14(17)10-15(12)20-6-8-21(9-7-20)24(22,23)16-11-19(3)18-13(16)2/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJMBSQIGLKSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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